molecular formula C12H8Na6O14 B220632 2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid CAS No. 111451-16-2

2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid

Cat. No.: B220632
CAS No.: 111451-16-2
M. Wt: 514.12 g/mol
InChI Key: HJGMKIKNJPANSH-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H8Na6O14 and its molecular weight is 514.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111451-16-2

Molecular Formula

C12H8Na6O14

Molecular Weight

514.12 g/mol

IUPAC Name

hexasodium;2,3-bis(1,2-dicarboxylatoethoxy)butanedioate

InChI

InChI=1S/C12H14O14.6Na/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16;;;;;;/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;;/q;6*+1/p-6

InChI Key

HJGMKIKNJPANSH-UHFFFAOYSA-H

SMILES

C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid
sodium tartrate disuccinate

Origin of Product

United States

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